![molecular formula C18H22ClN3O5 B13608407 cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate is a synthetic organic compound It is characterized by its complex structure, which includes a cyanomethyl group, a tert-butoxycarbonyl-protected amino group, and a phenyl ring substituted with a chloroacetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Cyanomethyl Group:
Attachment of the Chloroacetamido Group: The chloroacetamido group is introduced via an acylation reaction, where chloroacetyl chloride reacts with the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyanomethyl group.
Reduction: Reduction reactions could target the chloroacetamido group, potentially converting it to an amine.
Substitution: The phenyl ring and the cyanomethyl group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar structure but lacks the cyanomethyl and chloroacetamido groups.
N-(tert-Butoxycarbonyl)-L-tyrosine: Contains a phenolic hydroxyl group instead of the chloroacetamido group.
N-(tert-Butoxycarbonyl)-L-tryptophan: Features an indole ring instead of the phenyl ring.
Uniqueness
Cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate is unique due to the presence of both the cyanomethyl and chloroacetamido groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C18H22ClN3O5 |
|---|---|
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
cyanomethyl (2S)-3-[4-[(2-chloroacetyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H22ClN3O5/c1-18(2,3)27-17(25)22-14(16(24)26-9-8-20)10-12-4-6-13(7-5-12)21-15(23)11-19/h4-7,14H,9-11H2,1-3H3,(H,21,23)(H,22,25)/t14-/m0/s1 |
Clé InChI |
MXVUYPMSQQDLFZ-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)CCl)C(=O)OCC#N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)CCl)C(=O)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


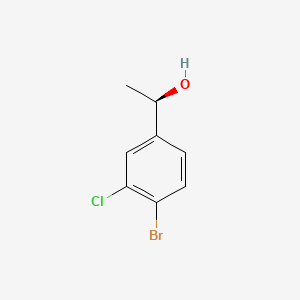
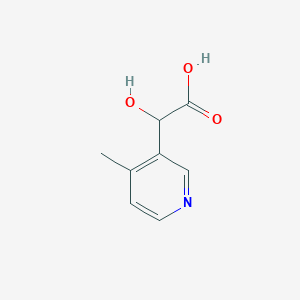
![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
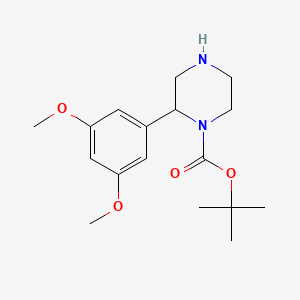
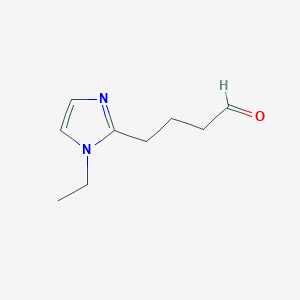
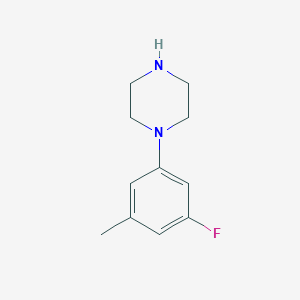
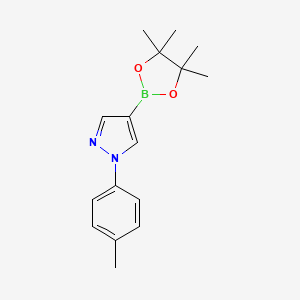
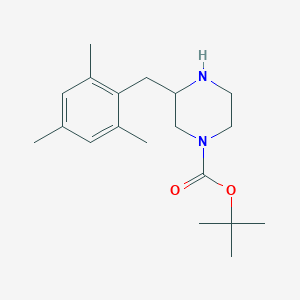
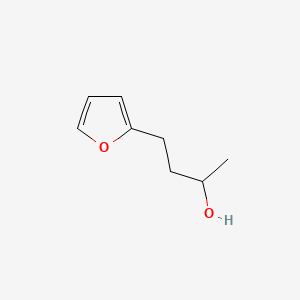
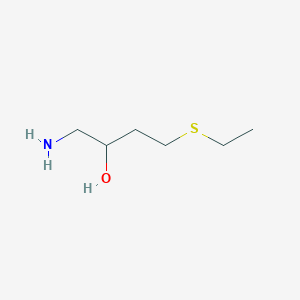
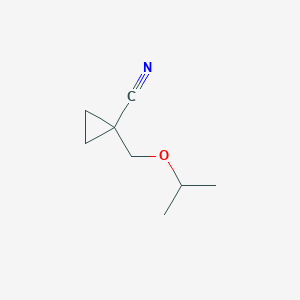
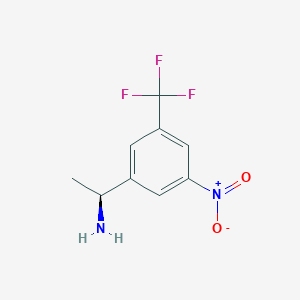
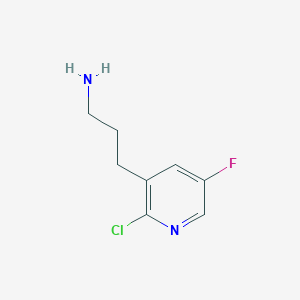
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)
